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Compound of Interest

Compound Name: Inosine triphosphate

Cat. No.: B092356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity

inosine triphosphate (ITP), detailed application notes, and experimental protocols for its use

in research and drug development.

Commercial Sources for High-Purity Inosine
Triphosphate
High-purity ITP is available from several commercial suppliers, catering to the needs of

researchers and drug development professionals. The following table summarizes the key

quantitative data from prominent vendors.
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Supplier
Product
Name

Purity Formulation

Available
Amounts/C
oncentratio
n

Catalog No.

Selleck

Chemical

Inosine 5'-

triphosphate

trisodium salt

Quality

confirmed by

NMR & HPLC

Trisodium salt 25 mg S6103

Jena

Bioscience

Inosine-5'-

triphosphate,

Sodium salt

≥ 95 %

(HPLC)

Solution in

water

15 μl (100

mM), 5 x 15

μl (100 mM)

NU-1203

TriLink

BioTechnolog

ies

Inosine-5'-

Triphosphate

≥98% by AX-

HPLC

Lithium salt,

100 mM

solution in

H₂O

Custom

amounts

available

upon request

N-1020

Molecular

Depot

Inosine 5′-

Triphosphate

(Sodium Salt)

Biotechnolog

y grade

Lyophilized

Powder
10 mg B2013106

Sigma-

Aldrich

Inosine 5′-

triphosphate

trisodium salt

≥95% Trisodium salt

Custom

packaging

available

I0879

TCI America

Inosine 5'-

Triphosphate

Trisodium

Salt Hydrate

85.0+%
Trisodium

Salt Hydrate
100 mg I0038

Application Notes
High-purity ITP is a versatile tool in various research and drug development applications. Its

primary roles are as a substrate for enzymes that metabolize non-canonical purine nucleotides

and as an analog of ATP and GTP to probe the nucleotide-binding properties of proteins.

Investigating the Activity of Inosine Triphosphate
Pyrophosphatase (ITPA)
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ITP is the natural substrate for inosine triphosphate pyrophosphatase (ITPA), an enzyme

crucial for cellular nucleotide pool sanitation. ITPA hydrolyzes ITP to inosine monophosphate

(IMP), preventing the incorporation of inosine into DNA and RNA, which can lead to

mutagenesis and other detrimental effects.[1] Assays using ITP as a substrate are fundamental

for characterizing ITPA activity, screening for inhibitors, and studying the impact of ITPA genetic

polymorphisms on enzyme function and drug metabolism.[2]

Probing the Substrate Specificity of NTP-Binding
Proteins
ITP serves as a valuable tool to investigate the substrate specificity of various nucleotide-

binding proteins, such as helicases, kinases, and G-proteins. By substituting ATP or GTP with

ITP in enzymatic assays, researchers can elucidate the structural and functional requirements

for nucleotide recognition and hydrolysis by these enzymes.[3] For example, some DNA

helicases can utilize ITP as an energy source for unwinding nucleic acid duplexes, and

studying the kinetics of this process can provide insights into the enzyme's catalytic

mechanism.

Applications in Molecular Biology Techniques
In certain molecular biology applications, ITP can be used to overcome challenges associated

with GC-rich templates in PCR and DNA sequencing. The incorporation of inosine can reduce

the formation of secondary structures in nucleic acids, thereby improving the efficiency and

accuracy of these techniques.

Experimental Protocols
Protocol for Determination of ITPA Activity by HPLC
This protocol describes a method to measure the enzymatic activity of ITPA in cell lysates by

quantifying the formation of IMP from ITP using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Materials:

High-purity Inosine Triphosphate (ITP) solution (e.g., 40 mmol/L)
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Cell lysate containing ITPA

Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 10 mM DTT

Stop solution: 4 M perchloric acid

Neutralization solution: Saturated dipotassium hydrogen phosphate

HPLC system with a C18 column

Mobile phase: 20 mmol/L phosphate buffer, pH 2.5

IMP standard for calibration curve

Procedure:

Reaction Setup:

In a microcentrifuge tube, combine 50 µL of cell lysate with 40 µL of reaction buffer.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding 10 µL of 40 mmol/L ITP solution (final concentration of ITP

will be 4 mmol/L).

Enzymatic Reaction:

Incubate the reaction mixture at 37°C for 15 minutes.

Reaction Termination:

Stop the reaction by adding 20 µL of 4 M perchloric acid.

Vortex the mixture and incubate on ice for 10 minutes to precipitate proteins.

Neutralization and Sample Preparation:

Add 30 µL of saturated dipotassium hydrogen phosphate solution to neutralize the sample.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and

potassium perchlorate.

Carefully collect the supernatant for HPLC analysis.

HPLC Analysis:

Inject a suitable volume of the supernatant onto the C18 column.

Elute the sample isocratically with the phosphate buffer mobile phase.

Monitor the absorbance at 254 nm.

Identify and quantify the IMP peak by comparing its retention time and area to the IMP

standard curve.

Data Analysis:

Calculate the amount of IMP produced in the reaction.

Determine the specific activity of ITPA in the cell lysate (e.g., in µmol of IMP formed per

minute per mg of total protein).

Protocol for Helicase Assay Using ITP as a Substrate
This protocol outlines a basic method to assess the ability of a helicase to utilize ITP for

unwinding a DNA duplex.

Materials:

High-purity Inosine Triphosphate (ITP) solution (e.g., 100 mM)

Purified helicase enzyme

Radiolabeled DNA substrate (e.g., a partial duplex with a 3' or 5' overhang, labeled with ³²P)

Helicase reaction buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA
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Stop buffer: 0.5 M EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue, 0.05% xylene

cyanol

Native polyacrylamide gel (e.g., 12%)

TBE buffer

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture by adding the helicase reaction

buffer, the radiolabeled DNA substrate (e.g., to a final concentration of 1 nM), and the

purified helicase enzyme.

Pre-incubate the mixture at the optimal temperature for the helicase for 5 minutes.

Initiation of Unwinding:

Start the unwinding reaction by adding ITP to the desired final concentration (e.g., 1 mM).

Incubation:

Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

Reaction Termination:

Stop the reaction by adding an equal volume of stop buffer.

Analysis of Unwinding:

Load the samples onto a native polyacrylamide gel.

Run the gel in TBE buffer until the bromophenol blue dye has migrated approximately two-

thirds of the way down the gel.

Dry the gel and expose it to a phosphor screen or X-ray film.

Data Analysis:
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Visualize the unwound single-stranded DNA product and the remaining double-stranded

substrate.

Quantify the percentage of unwound substrate to determine the helicase activity with ITP.

Signaling Pathways and Experimental Workflows
Inosine Triphosphate Metabolism and Its Role in
Preventing Mutagenesis
The primary signaling role of ITP is indirect, through its removal by ITPA to maintain the fidelity

of genetic information. An accumulation of ITP can lead to its incorporation into nascent DNA

and RNA strands, causing errors in replication and transcription. The following diagram

illustrates the central role of ITPA in ITP metabolism.

ATP / dATP ITP / dITPDeamination

ITPA

Incorporation into
DNA/RNA

IMP / dIMPHydrolysis

Mutagenesis &
Cellular Dysfunction

Click to download full resolution via product page

Caption: Metabolic pathway of ITP and the protective role of ITPA.

Experimental Workflow for Characterizing an NTP-
Binding Protein
The following diagram outlines a typical workflow for investigating the ability of a newly

identified protein to bind and hydrolyze ITP.
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Phase 1: Initial Screening

Phase 2: Kinetic Characterization

Phase 3: Structural & Functional Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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